molecular formula C18H30N10O3 B1457715 3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol CAS No. 760952-88-3

3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol

Cat. No.: B1457715
CAS No.: 760952-88-3
M. Wt: 434.5 g/mol
InChI Key: VAKXPQHQQNOUEZ-UHFFFAOYSA-N
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Description

“3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol” is a chemical compound with the molecular formula C18H30N10O3 and a molecular weight of 434.496 . It has been used in the study of the crystal structure of the Ad37 fiber knob in complex with a trivalent sialic acid inhibitor .


Molecular Structure Analysis

The molecular structure of this compound has been studied using x-ray diffraction . It has been found in complex with a trivalent sialic acid inhibitor in the crystal structure of the Ad37 fiber knob .

Scientific Research Applications

Luminescent Properties and Coordination Chemistry

  • Luminescence and Coordination Complexes : Triazole derivatives are known for their ability to form metal complexes with unique luminescent properties. For instance, semidirected versus holodirected coordination in Pb(II) complexes with triazole-containing ligands can result in single-component white light luminescence, highlighting their potential in materials science and optoelectronic applications (Chen et al., 2015).

Synthetic Chemistry and Catalysis

  • Synthesis of Heterocycles : Triazole derivatives play a critical role in the synthesis of dihydrofurans and other heterocycles, indicating their importance in organic synthesis and the development of pharmaceuticals and agrochemicals (Matsumoto & Nishino, 2015).
  • Catalysis and Polymerization : Nitrilotris(N-methylenephenoxy)–metal complexes, which share a conceptual linkage with the compound through their use of nitrogen as a coordinating atom and their triazole-like structural motifs, have shown efficacy as catalysts in various polymerization and oxidation reactions, underscoring the utility of these compounds in catalytic chemistry (Miriam, Zonta Cristiano, & L. Giulia, 2014).

Material Science and Environmental Applications

  • High-Density Energetic Materials : The study of triazole derivatives has led to the development of high-density energetic materials, demonstrating the potential of triazole-based compounds in the field of explosives and propellants. These materials are characterized by their high density, thermal stability, and detonation properties, which could be relevant to the broader family of triazole compounds including the one of interest (Thottempudi & Shreeve, 2011).

Mechanism of Action

Target of Action

The primary target of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is copper (I) ions . The compound acts as a ligand, forming a complex with copper (I) ions . This interaction plays a crucial role in facilitating certain biochemical reactions .

Mode of Action

3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol interacts with copper (I) ions to form a stable complex . This complex is particularly effective in catalyzing azide-alkyne cycloadditions (CuAAC) reactions . The formation of this complex accelerates the CuAAC reaction by maintaining the Cu (I) oxidation state of copper sources .

Biochemical Pathways

The primary biochemical pathway affected by 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of click chemistry, a class of reactions known for their reliability, specificity, and rapid kinetics .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol, albeit slightly . This solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.

Result of Action

The result of the action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the acceleration of the CuAAC reaction . By maintaining the Cu (I) oxidation state of copper sources, the compound facilitates the reaction and increases its efficiency . Additionally, it protects biomolecules from oxidative damage during the labeling reaction .

Action Environment

The action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it decomposes at temperatures around 331-336°C . Furthermore, the compound’s solubility in different solvents can also influence its action .

Biochemical Analysis

Biochemical Properties

3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol plays a crucial role in biochemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound acts as a ligand, stabilizing copper(I) ions and facilitating the formation of 1,2,3-triazole rings through click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition enzymes, enhancing their catalytic efficiency. The nature of these interactions is primarily based on the compound’s ability to stabilize the transition state and lower the activation energy of the reaction.

Molecular Mechanism

At the molecular level, 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol exerts its effects through several mechanisms. It binds to copper(I) ions, forming a stable complex that facilitates the catalytic activity of enzymes involved in click chemistry reactions . This binding interaction enhances the enzyme’s ability to catalyze the formation of 1,2,3-triazole rings, which are essential for various biochemical applications. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, while in vivo studies indicate potential impacts on tissue health and function.

Properties

IUPAC Name

3-[4-[[bis[[1-(3-hydroxypropyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N10O3/c29-7-1-4-26-13-16(19-22-26)10-25(11-17-14-27(23-20-17)5-2-8-30)12-18-15-28(24-21-18)6-3-9-31/h13-15,29-31H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKXPQHQQNOUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCO)CN(CC2=CN(N=N2)CCCO)CC3=CN(N=N3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343598
Record name 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760952-88-3
Record name 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3-hydroxypropyltriazolylmethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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